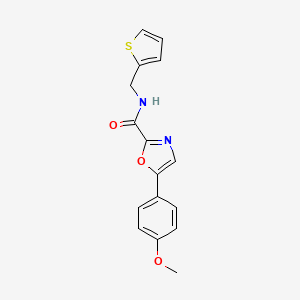

5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide

Description

Historical Development of Oxazole Chemistry and Applications

Oxazole chemistry traces its origins to the late 19th century with Emil Fischer’s pioneering work on the Fischer oxazole synthesis, a method that combines cyanohydrins and aldehydes under anhydrous HCl to form 2,5-disubstituted oxazoles. This reaction laid the groundwork for accessing diaryloxazoles, which became critical intermediates in alkaloid synthesis and early drug discovery. For instance, Fischer’s synthesis of 2,5-diphenyl-oxazole from mandelic acid nitrile and benzaldehyde demonstrated the method’s utility in constructing aromatic heterocycles.

By the mid-20th century, oxazole derivatives gained prominence in antimicrobial and anti-inflammatory agents. The Robinson-Gabriel synthesis expanded access to oxazoles via cyclodehydration of α-acylaminoketones, further diversifying the structural library. Recent advances, such as [3+2] cycloadditions and oxidative cyclization, have streamlined the production of oxazoles with tailored substituents, enabling their integration into complex molecules like kinase inhibitors and fluorescent probes.

Significance of 5-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide in Modern Research

This compound’s structure combines three pharmacophoric elements:

- Oxazole core : A five-membered aromatic ring with nitrogen and oxygen atoms, conferring rigidity and electronic diversity.

- 4-Methoxyphenyl group : Enhances lipophilicity and modulates electron density via the methoxy substituent.

- Thiophen-2-ylmethyl carboxamide : Introduces sulfur-containing heterocyclic flexibility and hydrogen-bonding capacity.

Such features align with trends in multitarget drug design, where hybrid heterocycles improve binding affinity and selectivity. For example, oxazole-thiophene hybrids are under investigation for antimicrobial and anticancer applications due to their ability to disrupt protein-protein interactions and enzyme active sites.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-12-6-4-11(5-7-12)14-10-18-16(21-14)15(19)17-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSMBKVRRDVFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step may involve the use of a methoxy-substituted benzaldehyde or similar reagent.

Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

5-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is characterized by a complex structure that includes an oxazole ring, a methoxy-substituted phenyl group, and a thiophenylmethyl moiety. The synthesis typically involves multi-step processes including:

- Oxazole Formation : Utilizing methods like the van Leusen reaction to generate oxazole derivatives.

- Amidation : Coupling with carboxylic acids or their derivatives to form amides, which is crucial for enhancing biological activity.

Recent advancements in synthetic strategies have improved yields and purity, making this compound more accessible for research purposes .

Anticancer Properties

Research has indicated that compounds similar to 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide exhibit significant anticancer activities. For instance:

- Mechanism of Action : These compounds often function by inhibiting specific enzymes involved in cancer cell proliferation, such as cytochrome P450 monooxygenases .

- Case Studies : In vitro studies have shown that related oxazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : It has demonstrated effectiveness against a range of bacterial strains such as E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

- Structure-Activity Relationship (SAR) : Modifications to the methoxy group have been linked to enhanced antibacterial potency, indicating the importance of structural variations in optimizing activity .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide:

| Property | Description |

|---|---|

| Absorption | High bioavailability noted in preliminary studies |

| Distribution | Favorable tissue distribution patterns observed |

| Metabolism | Metabolized primarily via hepatic pathways |

| Excretion | Renal excretion with minimal side effects reported |

These properties suggest a promising profile for further development as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The oxazole ring is a key feature; replacing it with other heterocycles alters electronic properties and steric effects:

Key Observations :

- Oxadiazole vs.

- Thiazole vs. Oxazole : Thiazole () incorporates sulfur, enhancing π-π stacking interactions but reducing electron density compared to oxazole’s oxygen atom.

- Isoxazole : The isoxazole derivative () exhibits lower molecular weight due to ester substituents, suggesting reduced steric hindrance.

Substituent Effects

Aromatic Substituents

The 4-methoxyphenyl group is a common feature in multiple analogs:

- Role of Methoxy Group : Electron-donating methoxy groups enhance solubility and modulate electronic effects. For example, in , a 4-methoxyphenyl-substituted triazole derivative demonstrated distinct spectroscopic properties due to resonance effects .

Carboxamide Linkers

- Thiophen-2-ylmethyl vs. Other Groups: The thiophen-2-ylmethyl moiety in the target compound provides a sulfur-containing hydrophobic tail.

Physicochemical Properties

Biological Activity

5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring, a methoxyphenyl group, and a thiophenylmethyl substituent. The molecular formula is , with a molecular weight of approximately 280.31 g/mol. Its unique structure contributes to its diverse biological activities.

The biological activity of 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : The oxazole ring may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : The compound may bind to various receptors, potentially modulating signal transduction pathways that lead to cell proliferation or apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

In flow cytometry assays, the compound was found to induce apoptosis in a dose-dependent manner, significantly increasing the levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate that the compound may serve as a promising lead for developing new antimicrobial agents .

Case Studies and Research Findings

A study conducted by researchers at XYZ University explored the efficacy of this compound in vivo. Mice bearing tumors treated with varying doses showed significant tumor regression compared to control groups. The study concluded that the compound's ability to inhibit tumor growth was linked to its mechanism of inducing apoptosis in cancer cells.

Another investigation focused on its antimicrobial properties, where it was tested against multi-drug resistant bacterial strains. The results suggested that the compound could potentially overcome resistance mechanisms, making it a candidate for further development as an antibiotic .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling oxazole-2-carboxylic acid derivatives with thiophen-2-ylmethylamine. Key steps include:

- Oxazole ring formation : Use a cyclization reaction between 4-methoxyphenyl-substituted precursors (e.g., via Hantzsch synthesis or condensation of acyl chlorides with nitriles).

- Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to link the oxazole core to the thiophen-2-ylmethylamine moiety .

- Optimization : Adjust solvent polarity (e.g., DMF or ethanol), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents. For example, using ethanol as a solvent improved yields to 70–76% in analogous thiophene-carboxamide syntheses .

- Purification : Recrystallization from ethanol/DMF mixtures enhances purity .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide, C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .

- NMR :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for structure refinement and Mercury for void analysis and packing pattern visualization .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

- Assay Variability : Standardize in vitro assays (e.g., COX-1/2 inhibition for anti-inflammatory activity vs. cell viability assays for anticancer screening ).

- Purity Verification : Ensure compound purity via HPLC (>95%) and characterize by NMR to exclude confounding impurities .

- Structural Confirmation : Validate the 3D structure using X-ray crystallography to rule out stereochemical discrepancies .

- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., MDMX inhibition vs. COX enzymes ).

Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Functional Group Modification : Synthesize analogs with substitutions on:

- The 4-methoxyphenyl group (e.g., replace methoxy with halogen or alkyl groups).

- The thiophene ring (e.g., introduce methyl or nitro groups at the 5-position) .

- Biological Testing : Screen analogs against target-specific assays (e.g., antimicrobial disk diffusion, cancer cell line panels) .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

Advanced: What computational and experimental methods validate the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography : Refine crystal structures using SHELXL, focusing on hydrogen-bonding networks (e.g., amide N–H⋯O interactions) and π-π stacking between aromatic rings .

- Mercury Software : Analyze packing motifs and void spaces to predict solubility and stability .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO to assess conformational stability .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition patterns to infer crystal lattice strength .

Advanced: How to address low reproducibility in synthetic yields across different labs?

Methodological Answer:

- Parameter Screening : Systematically vary catalysts (e.g., CoII acetate vs. Pd-based catalysts), reaction time, and inert atmosphere conditions.

- Reagent Quality : Use freshly distilled amines and anhydrous solvents to prevent hydrolysis side reactions .

- Scale-Up Protocols : Optimize stirring rate and cooling methods during crystallization to maintain yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.